Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride

Description

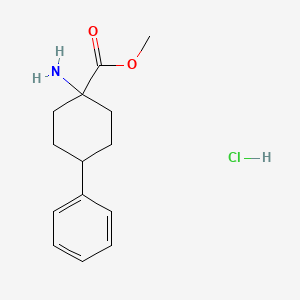

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is a cyclohexane-based organic compound featuring a carboxylate ester, an amino group, and a phenyl substituent. The molecule’s structure comprises a cyclohexane ring with:

- 1-amino group (—NH₂) at position 1, protonated as a hydrochloride salt.

- Methyl ester (—COOCH₃) at position 1, contributing to solubility and metabolic stability.

This compound is hypothesized to have pharmaceutical relevance due to its structural similarity to bioactive cyclohexane derivatives, such as neuromodulators or enzyme inhibitors.

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

methyl 1-amino-4-phenylcyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H |

InChI Key |

VRBDIOVDQNYFBY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl 1-Phenylcyclohexane Carboxylate

This intermediate is commonly prepared by esterification of 1-phenylcyclohexane carboxylic acid or its acid chloride:

- Acid Chloride Route: The acid chloride is prepared by reacting 1-phenylcyclohexane carboxylic acid with thionyl chloride. The acid chloride is then reacted with methanol to give methyl 1-phenylcyclohexane carboxylate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-Phenylcyclohexane carboxylic acid + SOCl2 | Formation of acid chloride |

| 2 | Acid chloride + Methanol | Methyl ester formation |

Amination to Form 1-Amino-4-Phenylcyclohexane Derivatives

Multiple methods exist for introducing the amino group at the 1-position of the cyclohexane ring:

Hydrazoic Acid Method: Treating 1-phenylcyclohexane carboxylic acid with hydrazoic acid in a strong mineral acid medium to yield 1-phenylcyclohexylamine.

Hypohalite Rearrangement: Treating 1-phenylcyclohexane carboxamide with an alkali metal hypohalite, followed by hydrolysis of the resulting isocyanate.

Hydrazine Route: Reacting the methyl ester with hydrazine to form a hydrazide, then converting this to an azide via nitrous acid treatment, followed by alcoholysis and acid treatment to yield the amino compound.

Organometallic Amination: Reaction of 1-phenylcyclohexane organometallic intermediates (alkali metal or magnesium halide derivatives) with haloamines or alkoxyamines under anhydrous conditions.

Catalytic Hydrogenation: Reduction of substituted hydrazines or halo-substituted intermediates using catalytic hydrogenation or lithium aluminium hydride.

Formation of Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt to improve stability and facilitate purification. This is achieved by treatment with hydrochloric acid, often in an organic solvent such as ethyl acetate or acetone, followed by crystallization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Free amine + HCl in ethyl acetate or acetone | Formation of hydrochloride salt |

| 2 | Crystallization at low temperature | Pure hydrochloride salt crystals |

Protection Strategies

In some synthetic sequences, protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect the amino group during intermediate steps, especially when multiple functional groups are present. Deprotection is then carried out under acidic conditions to yield the free amine hydrochloride salt.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Acid chloride + methanol esterification | Straightforward, well-established | Requires handling of thionyl chloride | High (70-90%) |

| Hydrazoic acid amination | Direct amination | Hydrazoic acid is hazardous | Moderate (50-70%) |

| Hypohalite rearrangement | Mild conditions | Multi-step, requires careful control | Moderate |

| Hydrazine-azide route | Allows functional group manipulation | Multiple steps, complex intermediates | Variable |

| Organometallic amination | High selectivity | Sensitive to moisture, complex setup | High with expertise |

| Catalytic hydrogenation | Efficient reduction | Requires catalysts and hydrogen gas | High (80-95%) |

Research Findings and Optimization

- The choice of amination method depends on the availability of starting materials, safety considerations, and desired purity.

- Catalytic hydrogenation methods have been favored for their efficiency and cleaner reaction profiles.

- Use of protecting groups such as Boc improves yield and purity when multiple reactive sites are present.

- Conversion to the hydrochloride salt stabilizes the compound and facilitates isolation.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Esterification | 1-Phenylcyclohexane carboxylic acid | SOCl2, then MeOH | Methyl 1-phenylcyclohexane carboxylate |

| 2 | Amination | Methyl ester or acid derivative | Hydrazoic acid / hydrazine / organometallic reagents | 1-Amino-4-phenylcyclohexane derivative |

| 3 | Salt formation | Free amine | HCl in organic solvent | Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Alkaline hydrolysis (e.g., with NaOH) proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen .

Amino Group Functionalization

The primary amine participates in protection/deprotection reactions and nucleophilic substitutions:

Protection with Boc Anhydride

Reaction with tert-butoxycarbonyl (Boc) anhydride under mild basic conditions (e.g., NaHCO₃) forms a Boc-protected derivative, critical for peptide synthesis :

| Reagent | Conditions | Yield |

|---|---|---|

| Boc₂O, NaHCO₃ | DCM, 0–25°C, 4 h | 95% |

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) generates Schiff bases, which are intermediates in asymmetric synthesis :

Reduction Reactions

The cyclohexane ring and ester group can be reduced under specific conditions:

Catalytic Hydrogenation

Hydrogenation over palladium catalysts (e.g., Pd/C) reduces the phenyl group to cyclohexane, though steric hindrance limits efficiency :

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (50 bar), EtOH, 60°C, 24 h | 1-Amino-4-cyclohexylcyclohexane-1-carboxylate | 65% |

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes nucleophilic substitution with amines or alcohols:

Aminolysis

Reaction with primary amines (e.g., benzylamine) forms amides :

| Amine | Conditions | Yield |

|---|---|---|

| Benzylamine | Toluene, 110°C, 8 h | 88% |

Cyclization and Ring-Opening Reactions

Intramolecular reactions can form lactams or lactones. For example, heating in acidic conditions promotes cyclization to a γ-lactam :

| Conditions | Product | Yield |

|---|---|---|

| HCl (conc.), 100°C, 6 h | 4-Phenylazepan-2-one | 70% |

Biological Activity and Mechanistic Insights

The compound acts as a selective agonist for the human melanocortin-4 receptor (hMC4R), influencing appetite regulation . Its binding mechanism involves:

-

Interaction of the protonated amine with Asp126 in hMC4R.

-

π-π stacking between the phenyl group and receptor aromatic residues .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| Ester | Hydrolysis | NaOH/HCl, reflux |

| Amine | Boc protection | Boc₂O, NaHCO₃ |

| Phenyl ring | Hydrogenation | H₂, Pd/C |

| Ester | Aminolysis | Primary amines, heat |

Scientific Research Applications

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride

- Structure: Cyclohexane ring with a methyl-substituted amino group (—NHCH₃) and methyl ester at position 1 .

- Methylamino group introduces steric hindrance compared to the primary amino group in the target compound.

- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclopentanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate (78% yield) .

- NMR Data :

Compound B : Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

- Structure: Bicyclic 2-oxabicyclo[2.1.1]hexane core with an amino group and ethyl ester .

- Key Differences :

- Bicyclic system introduces ring strain and oxygen heteroatom, altering reactivity and solubility.

- Ethyl ester (vs. methyl) may affect metabolic stability.

- Molecular Formula: C₈H₁₄ClNO₃ (vs. C₁₄H₁₈ClNO₂ for the target compound) .

Comparative Analysis Table

Pharmacological and Physicochemical Implications

- Amino Group: The primary amino group in the target compound may exhibit stronger hydrogen-bonding capacity compared to Compound A’s methylamino group.

- Ester Choice : Methyl esters (target and Compound A) generally hydrolyze faster than ethyl esters (Compound B), influencing drug bioavailability .

Biological Activity

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly its interactions with various receptors and its implications in pharmacological applications. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of 1-amino-4-phenylcyclohexane-1-carboxylic acid. Its chemical formula is , and it features a cyclohexane ring with a phenyl group and a carboxylate moiety. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Receptor Interactions

Research indicates that this compound exhibits selective agonist activity towards the melanocortin receptors, particularly the human melanocortin-4 receptor (hMC4R). It has been shown to influence agonist selectivity between hMC4R and other melanocortin receptors (hMC1R, hMC3R, and hMC5R) . This selectivity is crucial for developing targeted therapies in obesity and metabolic disorders.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. In models of excitotoxicity, such as those involving N-methyl-D-aspartate (NMDA) receptor activation, the compound demonstrated protective effects against neuronal damage . This suggests potential applications in neurodegenerative diseases where excitotoxicity plays a role.

Case Study 1: Melanocortin Receptor Agonism

A study investigated linear pentapeptides containing the compound and their agonistic effects on hMC4R. The results indicated that these peptides were potent hMC4R agonists while exhibiting low activity on hMC1R, reinforcing the compound's selectivity .

Case Study 2: Neuroprotection in Organotypic Cultures

In another study involving organotypic midbrain slice cultures, various sigma receptor ligands were examined for their neuroprotective effects. The findings suggested that compounds similar to this compound could attenuate NMDA-induced cytotoxicity, highlighting their therapeutic potential in conditions like Alzheimer's disease .

Table 1: Biological Activity Summary

Q & A

Q. What are the recommended safety protocols for handling Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks or powered air-purifying respirators) is advised if dust generation is likely .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. In case of inhalation, move to fresh air and administer oxygen if necessary .

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis or degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use dichloromethane (DCM) or water-DCM mixtures for intermediate dissolution, as demonstrated in analogous cyclohexane-carboxylate syntheses .

- Temperature Control : Maintain reactions below 10°C during critical steps (e.g., acid chloride formation) to minimize side reactions .

- Purification : Employ recrystallization in ethanol-water systems or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm stereochemistry and functional groups (e.g., amine, carboxylate). Compare with PubChem data for validation .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHClNO: 282.12) .

- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single crystals grown in methanol or ethanol .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

- pH Profiling : Dissolve the compound in buffers (pH 2–9) and monitor hydrolysis by tracking amine or carboxylate group changes via FTIR or -NMR .

Advanced Research Questions

Q. What strategies can resolve contradictory data in pharmacological activity studies involving this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (nM–mM) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies in biological activity .

- Receptor Binding Studies : Employ radioligand displacement assays (e.g., -serotonin for 5-HT receptor studies) to validate target engagement .

Q. How can structural analogs of this compound be designed to enhance selectivity for specific biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., serotonin transporters) and modify substituents (e.g., phenyl or cyclohexyl groups) for improved fit .

- Bioisosteric Replacement : Replace the methyl ester with ethyl or isopropyl esters to modulate lipophilicity and membrane permeability .

- Stereochemical Optimization : Synthesize enantiomers via chiral resolution (e.g., using (1R,2R)- or (1S,2S)-configurations) and compare activity in vitro .

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in neurological models?

- Methodological Answer :

- In Vivo Models : Administer the compound to rodents (e.g., 50–500 mg/kg, oral/i.p.) and measure neurotransmitter levels (e.g., serotonin via HPLC-ECD) in brain homogenates .

- Electrophysiology : Use patch-clamp recordings in hippocampal neurons to assess effects on ion channels or synaptic transmission .

- Gene Expression Profiling : Perform RNA-seq on treated neuronal cultures to identify differentially expressed pathways (e.g., neuroplasticity markers) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective cyclohexane ring formation .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and chiral purity in real time .

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives) to preferentially crystallize the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.